molecular formula C13H10F2O3 B6293638 Methyl 4-(difluoromethoxy)-1-naphthoate CAS No. 1261559-96-9

Methyl 4-(difluoromethoxy)-1-naphthoate

Cat. No. B6293638
CAS RN: 1261559-96-9
M. Wt: 252.21 g/mol
InChI Key: KBUGPIJSNZBHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(difluoromethoxy)-1-naphthoate, also known as DFMO, is a compound that has been studied for its potential applications in scientific research and development. DFMO is a difluorinated naphthoate, and is a derivative of the naphthoic acid family. It is a colorless, odorless, and water-soluble compound, making it an ideal candidate for scientific research. DFMO has been studied for its potential applications in a variety of areas, including biochemistry, physiology, and toxicology.

Scientific Research Applications

Late-stage Difluoromethylation

Methyl 4-(difluoromethoxy)-1-naphthoate can be used in late-stage difluoromethylation . This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Pharmaceutical Relevance

The advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance . Methyl 4-(difluoromethoxy)-1-naphthoate, being a difluoromethylation reagent, can be used in the synthesis of these molecules .

Process Chemistry

The difluoromethylation processes, including those involving Methyl 4-(difluoromethoxy)-1-naphthoate, have generated interest for process chemistry . This involves the design, optimization, and scale-up of chemical processes for industrial-scale chemical manufacturing .

Inhibition of TGF-β1-Induced Epithelial–Mesenchymal Transformation

Methyl 4-(difluoromethoxy)-1-naphthoate can be used in the inhibition of TGF-β1-induced epithelial–mesenchymal transformation (EMT) in vitro . EMT plays a key role in the pathogenesis of pulmonary fibrosis .

Treatment of Pulmonary Fibrosis

Methyl 4-(difluoromethoxy)-1-naphthoate can be used in the treatment of pulmonary fibrosis . It has been shown to attenuate TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .

Therapeutic Target for Idiopathic Pulmonary Fibrosis (IPF)

Methyl 4-(difluoromethoxy)-1-naphthoate can be used as a therapeutic target for IPF therapy . The objective is to reduce IPF by inhibiting EMT .

Mechanism of Action

properties

IUPAC Name

methyl 4-(difluoromethoxy)naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O3/c1-17-12(16)10-6-7-11(18-13(14)15)9-5-3-2-4-8(9)10/h2-7,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUGPIJSNZBHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(difluoromethoxy)-1-naphthoate

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